

An In-Depth Technical Guide to 4-tert-Butylanisole: Discovery and History

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Compound of Interest		
Compound Name:	4-tert-Butylanisole	
Cat. No.:	B1294814	Get Quote

Abstract

This technical guide provides a comprehensive overview of **4-tert-butylanisole**, a significant aromatic ether. It details the compound's discovery within the context of the broader development of Friedel-Crafts alkylation, its physicochemical properties, and established synthesis methodologies. Detailed experimental protocols for its preparation via Friedel-Crafts alkylation of anisole and methylation of 4-tert-butylphenol are presented. Furthermore, this guide explores the limited but emerging understanding of its biological activities, drawing comparisons with structurally related compounds known for their endocrine-disrupting properties. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

4-tert-Butylanisole, also known as 1-tert-butyl-4-methoxybenzene, is an organic compound with the chemical formula C₁₁H₁₆O.[1][2][3][4] It is a clear, colorless to slightly yellow liquid at room temperature.[1][3] The presence of both a bulky tert-butyl group and a methoxy group on the benzene ring imparts unique properties to the molecule, making it a subject of interest in various chemical syntheses. This guide will delve into the historical context of its synthesis, its key chemical and physical characteristics, and detailed methodologies for its preparation.

Discovery and Historical Context







The discovery of **4-tert-butylanisole** is intrinsically linked to the development of the Friedel-Crafts reaction, a cornerstone of organic synthesis. In 1877, Charles Friedel and James Crafts reported their groundbreaking method for the alkylation and acylation of aromatic rings using a Lewis acid catalyst, typically aluminum chloride. This reaction opened up new avenues for the synthesis of a vast array of substituted aromatic compounds.

While a specific date for the first synthesis of **4-tert-butylanisole** is not readily available in the reviewed literature, its preparation is a direct application of the principles established by Friedel and Crafts. The synthesis of its precursor, 4-tert-butylphenol, through the Friedel-Crafts alkylation of phenol with a tert-butylating agent, became a common industrial process. Subsequent methylation of 4-tert-butylphenol provides a straightforward route to **4-tert-butylanisole**. A notable early and detailed study on the Friedel-Crafts alkylation of anisole, which can yield **4-tert-butylanisole**, was published by Olah et al. in the Journal of the American Chemical Society in 1984.

Physicochemical Properties

A summary of the key physicochemical properties of **4-tert-butylanisole** is provided in the table below.



Property	Value	Reference
Molecular Formula	C11H16O	[1][2][3][4]
Molecular Weight	164.24 g/mol	[4]
CAS Number	5396-38-3	[2][3][4]
Appearance	Clear colorless to slightly yellow liquid	[1][3]
Melting Point	18 °C	[1]
Boiling Point	222 °C (lit.)	[5]
Density	0.938 g/mL at 25 °C (lit.)	[2][4][5]
Refractive Index (n20/D)	1.503 (lit.)	[1][2][4][5]
Flash Point	94 °C (lit.)	[5]
Solubility	Insoluble in water; soluble in organic solvents.	
1H NMR	See PubChem CID 94750	[6]
Mass Spectrum	See PubChem CID 94750	[6]
IR Spectrum	See PubChem CID 94750	[6]

Synthesis of 4-tert-Butylanisole

There are two primary and well-established methods for the synthesis of **4-tert-butylanisole**: the Friedel-Crafts alkylation of anisole and the methylation of 4-tert-butylphenol.

Method 1: Friedel-Crafts Alkylation of Anisole

This method involves the direct alkylation of anisole with a tert-butylating agent, such as tert-butanol or tert-butyl chloride, in the presence of a Lewis acid catalyst. The methoxy group of anisole is an ortho-, para-director, leading to a mixture of 2-tert-butylanisole and **4-tert-butylanisole**, with the para-isomer being the major product due to reduced steric hindrance.







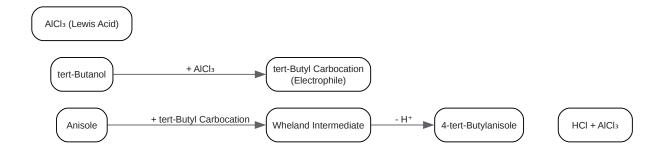
This protocol is adapted from the general principles of Friedel-Crafts reactions and the work of Olah et al.

Olah et al. Materials: Anisole tert-Butanol • Anhydrous Aluminum Chloride (AlCl₃) Dichloromethane (CH₂Cl₂) Ice Concentrated Hydrochloric Acid (HCI) Saturated Sodium Bicarbonate (NaHCO₃) solution Anhydrous Magnesium Sulfate (MgSO₄) Round-bottom flask · Magnetic stirrer and stir bar Dropping funnel • Reflux condenser with a gas trap Separatory funnel Rotary evaporator Procedure: • In a clean, dry round-bottom flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane. Cool the suspension in an ice bath.

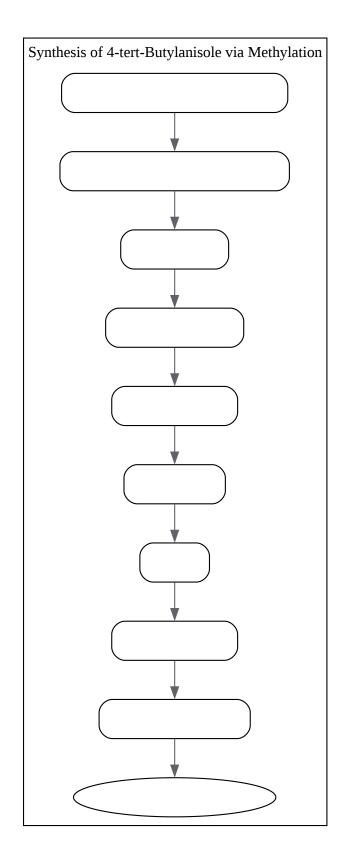


- In a separate flask, prepare a solution of anisole (1.0 equivalent) and tert-butanol (1.2 equivalents) in dichloromethane.
- Slowly add the anisole/tert-butanol solution to the stirred AlCl₃ suspension via a dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
- Transfer the mixture to a separatory funnel. Separate the organic layer.
- Extract the aqueous layer with two portions of dichloromethane.
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by fractional distillation under reduced pressure to isolate 4-tert-butylanisole.

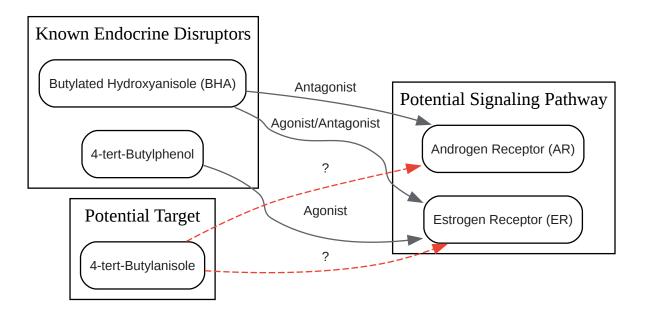












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